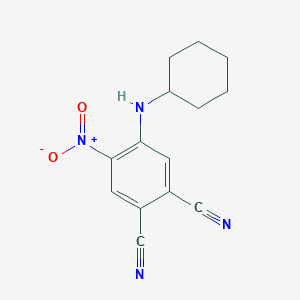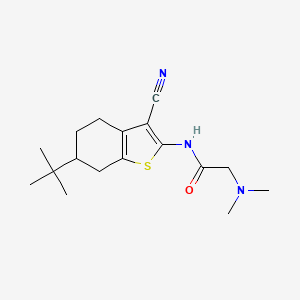![molecular formula C22H23N3O4S B4229437 N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4229437.png)
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide
描述
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines, chemokines, and other immune mediators. TAK-242 has been shown to inhibit TLR4 signaling and reduce inflammation in various disease models.
作用机制
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide specifically targets the intracellular domain of TLR4 and inhibits the recruitment of adaptor molecules, such as MyD88 and TRIF, which are required for downstream signaling. This leads to the inhibition of pro-inflammatory cytokine production and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various disease models. It also reduces the infiltration of inflammatory cells, such as neutrophils and macrophages, into affected tissues. In addition, N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce tissue damage and improve organ function in animal models of sepsis and other inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide is its specificity for TLR4 signaling, which allows for the selective inhibition of TLR4-mediated inflammation. Another advantage is its ability to inhibit TLR4 signaling downstream of the receptor, which may be beneficial in diseases where TLR4 activation is not the primary driver of inflammation. One limitation of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models. Another limitation is its potential off-target effects, which may affect other signaling pathways and lead to unwanted side effects.
未来方向
There are several future directions for the research and development of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide. One direction is the optimization of the synthesis method to improve yield and reduce cost. Another direction is the development of more potent and selective TLR4 inhibitors based on the structure of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide. Additionally, the use of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide in combination with other anti-inflammatory agents may enhance its therapeutic efficacy in various disease models. Finally, further studies are needed to elucidate the long-term safety and efficacy of N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide in humans.
科学研究应用
N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been extensively studied in various disease models, including sepsis, arthritis, asthma, and cancer. In sepsis, TLR4 activation plays a critical role in the pathogenesis of the disease, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce mortality and improve organ function in animal models of sepsis. In arthritis, TLR4 activation contributes to joint inflammation and destruction, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis. In asthma, TLR4 activation contributes to airway inflammation and hyperresponsiveness, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to reduce airway inflammation and improve lung function in animal models of asthma. In cancer, TLR4 activation promotes tumor growth and metastasis, and N-[(1-adamantylamino)carbonothioyl]-5-(2-nitrophenyl)-2-furamide has been shown to inhibit tumor growth and metastasis in various cancer models.
属性
IUPAC Name |
N-(1-adamantylcarbamothioyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c26-20(19-6-5-18(29-19)16-3-1-2-4-17(16)25(27)28)23-21(30)24-22-10-13-7-14(11-22)9-15(8-13)12-22/h1-6,13-15H,7-12H2,(H2,23,24,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPFLTRCSGNDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione](/img/structure/B4229357.png)
![2,2-dimethyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B4229361.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4229366.png)
![ethyl 4,5-dimethyl-2-[({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4229368.png)
![2-allyl-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4229371.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)alaninamide](/img/structure/B4229384.png)

![N-[1-(4-allyl-5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B4229403.png)
![11-(5-bromo-2-hydroxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4229408.png)
![1-(4-{2-hydroxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B4229417.png)
![4-(methoxycarbonyl)phenyl 3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4229429.png)


![1-(2,5-dimethoxyphenyl)-5,5-bis[2-(2-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4229458.png)